molecular formula C18H15BrN2OS B2387816 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313241-85-9

2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2387816
CAS No.: 313241-85-9
M. Wt: 387.3
InChI Key: IAJUONFBCXXLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of ligand-gated ion channels. It belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a cation-selective channel activated by zinc, copper, and protons, and it is expressed in various human tissues, including the brain, pancreas, and prostate, though its precise physiological roles are still being elucidated . Research indicates that analogs of this compound exhibit noncompetitive antagonism of Zn2+-induced ZAC signalling, suggesting a state-dependent, allosteric mechanism of action that likely targets the transmembrane and/or intracellular domains of the receptor . This compound features a 2,5-dimethylphenyl substituent on the 4-position of the thiazole ring. Systematic Structure-Activity Relationship (SAR) studies have demonstrated that this specific bis-substituted phenyl group is a critical structural determinant for potent biological activity, as removing one methyl group or replacing the phenyl ring with aliphatic substituents leads to a complete loss of activity . The bromo and benzamide substitutions provide key interaction points for optimizing binding affinity and selectivity. As a selective ZAC antagonist, this benzamide derivative represents a valuable pharmacological tool for future explorations into ZAC's function in synaptic transmission, neuromodulation, and its potential connection to human diseases . It is offered For Research Use Only to support these vital scientific investigations.

Properties

IUPAC Name

2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-11-7-8-12(2)14(9-11)16-10-23-18(20-16)21-17(22)13-5-3-4-6-15(13)19/h3-10H,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJUONFBCXXLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization to introduce the bromine and benzamide groups. Common synthetic routes include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Bromination: Introduction of the bromine atom is usually done using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Amidation: The final step involves the formation of the benzamide group through a reaction with benzoyl chloride or a similar reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic pathways.

Biology

The compound has shown promising biological activities , which include:

  • Antimicrobial Activity : Studies indicate potential effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation, particularly in breast cancer cell lines (e.g., MCF7) .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated derivatives of thiazole compounds for their antimicrobial properties using turbidimetric methods against Gram-positive and Gram-negative bacteria. Results indicated significant activity for certain derivatives .
  • Anticancer Activity :
    • Research focusing on thiazole derivatives demonstrated that specific compounds exhibited strong anticancer effects against human breast adenocarcinoma cells. The mechanism involved interaction with specific molecular targets that regulate cell growth .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to understand how these compounds bind to their biological targets. This approach helps elucidate the mechanisms behind their therapeutic effects .

Mechanism of Action

The mechanism by which 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The benzamide ring’s substituents significantly influence physicochemical properties and bioactivity. Key analogues include:

Compound Name Substituent on Benzamide Molecular Weight Biological Activity (if reported) Synthesis Yield
2-Bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide 2-Bromo 441.57 (calc.) NF-κB signal modulation (inferred) Not reported
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) 4-Piperidinylsulfonyl 485.62 Enhanced NF-κB activation High
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 2,4-Dichloro 271.13 Anti-inflammatory (inferred) 76–84%
4-[Cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide 4-Sulfamoyl 441.57 Not reported Not reported
  • Bromo vs.

Variations on the Thiazole Ring

The thiazole’s 4-position substituent modulates steric and electronic interactions:

Compound Name Thiazole Substituent Key Properties
2-Bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide 2,5-Dimethylphenyl Enhanced lipophilicity; steric bulk
3-{4-(4-Bromophenyl)-1,3-thiazol-2-ylamino}propanoic acid (3i) 4-Bromophenyl Bromine introduces reactivity for further functionalization
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 2,5-Dimethoxyphenyl Methoxy groups increase electron density
  • Dimethylphenyl vs. Methoxyphenyl : The 2,5-dimethylphenyl group in the target compound offers steric hindrance and moderate lipophilicity, whereas methoxy groups in analogues (e.g., ) enhance solubility but may reduce membrane permeability .

Biological Activity

2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's structure includes a bromine atom, a benzamide group, and a thiazole ring. These features are significant in determining its reactivity and biological interactions.

Property Value
IUPAC Name 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Molecular Formula C18H15BrN2OS
Molecular Weight 396.29 g/mol
CAS Number 313241-85-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole ring is often associated with cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating significant growth inhibition in cancer cells. The structure-activity relationship (SAR) suggests that specific substitutions on the phenyl and thiazole rings enhance this activity .

A comparative analysis showed that compounds with electron-donating groups at specific positions on the phenyl ring exhibited improved anticancer efficacy. For example, compounds with dimethyl substitutions at positions 3 and 4 of the phenyl ring demonstrated enhanced cytotoxicity against human cancer cell lines .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Studies have reported that compounds similar to 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide exhibited potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Antitumor Efficacy Study :
    A study evaluated the effects of a related thiazole derivative on human cancer cell lines (A-431 and Jurkat). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, a standard chemotherapy agent. Molecular dynamics simulations revealed that the compound interacted primarily through hydrophobic contacts with target proteins involved in cell proliferation .
  • Antibacterial Activity Assessment :
    In another study, a series of thiazole derivatives were synthesized and tested for antibacterial activity. The results demonstrated that compounds with similar structural characteristics to 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide showed comparable efficacy to established antibiotics like norfloxacin .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding how the compound interacts within biological systems. Preliminary findings suggest that 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide may exhibit moderate binding affinity to serum proteins such as human serum albumin (HSA). This interaction can significantly influence its bioavailability and therapeutic efficacy .

Toxicological evaluations indicate no mutagenicity; however, there are concerns regarding potential hepatotoxicity and interactions with cytochrome P450 enzymes, which could affect drug metabolism .

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Cyclization of 2-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by hydrazine hydrate treatment to form the thiazole core .
  • Amide coupling : Reaction of the thiazole amine with 2-bromobenzoyl chloride in pyridine under reflux, with purification via chromatography or recrystallization . Key optimizations include controlling solvent polarity (e.g., ethanol for cyclization, DMF for coupling), temperature (reflux for cyclization, room temperature for coupling), and stoichiometric ratios to minimize by-products .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray diffraction : SHELXL (via WinGX suite) refines crystal structures, resolving anisotropic displacement parameters and hydrogen bonding networks .

Q. How do the functional groups (bromine, thiazole, benzamide) influence reactivity and biological activity?

  • Bromine : Acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) to introduce diverse substituents .
  • Thiazole : Enhances π-π stacking with biological targets (e.g., enzyme active sites), contributing to antimicrobial or anticancer activity .
  • Benzamide : Stabilizes intermolecular hydrogen bonds (N–H⋯O/N) in crystal packing, critical for structural stability .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disorder modeling : Flexible substituents (e.g., 2,5-dimethylphenyl) may exhibit positional disorder; partial occupancy refinement in SHELXL resolves this .
  • Hydrogen bonding ambiguity : Graph-set analysis (e.g., R22_2^2(8) motifs) distinguishes intramolecular vs. intermolecular interactions .
  • Anisotropic displacement : ORTEP-III visualizes thermal ellipsoids to assess dynamic disorder .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., antimicrobial assays) may stem from:

  • Strain specificity : Gram-positive vs. Gram-negative bacterial membrane permeability differences .
  • Assay conditions : Varying solvent (DMSO vs. aqueous buffers) affects compound solubility and bioavailability .
  • Positive controls : Normalize data using reference inhibitors (e.g., ciprofloxacin for antibacterial studies) .

Q. What computational and experimental methods elucidate its mechanism of action against enzyme targets?

  • Molecular docking (AutoDock/Vina) : Predicts binding affinity to enzymes like dihydrofolate reductase (DHFR) or kinase domains .
  • Enzyme inhibition assays : Measure activity via spectrophotometric monitoring (e.g., NADPH oxidation for DHFR) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to validate docking predictions .

Q. How do reaction mechanisms differ between nucleophilic substitution and oxidation pathways for this compound?

  • Nucleophilic substitution (SN_NAr) : Bromine displacement by amines occurs via a two-step mechanism (Meisenheimer intermediate), favored in polar aprotic solvents (DMF) .
  • Oxidation : Thiazole sulfur undergoes oxidation to sulfoxide/sulfone using H2_2O2_2, monitored by TLC and confirmed via MS sulfoxide mass shift (+16/+32 Da) .

Q. What role do intermolecular interactions play in stabilizing its crystal structure?

  • Classical hydrogen bonds : N–H⋯N/O interactions form centrosymmetric dimers (e.g., N1–H1⋯N2 in related thiazole derivatives) .
  • Non-classical interactions : C–H⋯π and π-π stacking (3.5–4.0 Å spacing) between aromatic rings enhance lattice stability .

Q. How do solvent polarity and proticity affect its synthetic yield and purity?

  • Polar aprotic solvents (DMF, DMSO) : Improve amide coupling yields (>80%) by stabilizing transition states .
  • Protic solvents (MeOH, EtOH) : Reduce thiazole ring oxidation but may promote hydrolysis; anhydrous conditions are critical for moisture-sensitive steps .

Q. What strategies optimize the compound’s bioactivity through structural analogs?

  • Thiazole substitution : Replacing 2,5-dimethylphenyl with electron-withdrawing groups (e.g., nitro) enhances enzyme inhibition (e.g., ~30% lower IC50_{50} for DHFR) .
  • Benzamide modification : Introducing methoxy or fluoro substituents improves membrane permeability (logP optimization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.